molecular formula C25H19Cl3FN5O5 B14069732 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

Cat. No.: B14069732
M. Wt: 594.8 g/mol
InChI Key: CWRGPCWFCOZJTQ-ORVLFNFJSA-N
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Description

The compound (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, a fluorinated oxolane ring, and multiple chlorinated benzoyl groups, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the chlorinated benzoyl groups and the fluorinated oxolane ring. Key steps include:

    Nucleophilic substitution: to introduce the amino and chloro groups on the purine base.

    Esterification: to attach the benzoyloxy groups.

    Fluorination: to incorporate the fluorine atom into the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.

    Substitution: The chlorinated benzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Key pathways involved include:

    Enzyme inhibition: The compound may inhibit enzymes involved in DNA replication or repair.

    Receptor modulation: It may modulate receptor activity, affecting cellular signaling pathways.

Comparison with Similar Compounds

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: can be compared with similar compounds such as:

    Nucleoside analogs: These compounds share the purine base and are used in antiviral therapies.

    Fluorinated compounds: Similar fluorinated molecules are studied for their unique chemical properties.

    Chlorinated benzoyl derivatives: These compounds are explored for their potential biological activities.

The uniqueness of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19Cl3FN5O5

Molecular Weight

594.8 g/mol

IUPAC Name

[(4R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C25H19Cl3FN5O5/c1-25(29)18(39-22(36)13-4-8-15(27)9-5-13)16(10-37-21(35)12-2-6-14(26)7-3-12)38-23(25)34-11-31-17-19(28)32-24(30)33-20(17)34/h2-9,11,16,18,23H,10H2,1H3,(H2,30,32,33)/t16?,18?,23?,25-/m1/s1

InChI Key

CWRGPCWFCOZJTQ-ORVLFNFJSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F

Origin of Product

United States

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